molecular formula C9H15ClN2O3 B13546843 Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride

Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride

Cat. No.: B13546843
M. Wt: 234.68 g/mol
InChI Key: MAJQQEIJICUHFF-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3 and a molecular weight of 234.68 g/mol . This compound is known for its unique spiro structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of a suitable precursor with reagents that introduce the spiro structure and the necessary functional groups. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for research and industrial applications .

Chemical Reactions Analysis

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Properties

Molecular Formula

C9H15ClN2O3

Molecular Weight

234.68 g/mol

IUPAC Name

methyl 1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N2O3.ClH/c1-13-8(12)7-5-9(14-11-7)3-2-4-10-6-9;/h10H,2-6H2,1H3;1H

InChI Key

MAJQQEIJICUHFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CCCNC2.Cl

Origin of Product

United States

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